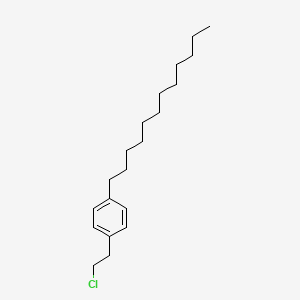
1-(2-Chloroethyl)-4-dodecylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chloroethyl)-4-dodecylbenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a dodecyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-dodecylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting dodecylbenzene is then subjected to a chlorination reaction using thionyl chloride (SOCl2) to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chloroethyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The dodecyl chain can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-hydroxyethyl)-4-dodecylbenzene, 1-(2-aminoethyl)-4-dodecylbenzene, etc.
Oxidation: Formation of 1-(2-chloroethyl)-4-dodecylbenzyl alcohol, aldehyde, or carboxylic acid.
Reduction: Formation of 1-(2-ethyl)-4-dodecylbenzene.
Scientific Research Applications
Chemistry: 1-(2-Chloroethyl)-4-dodecylbenzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to investigate the effects of hydrophobic and hydrophilic interactions on membrane stability and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, derivatives with modified functional groups are investigated for their anticancer and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to modify surface properties makes it valuable in formulations for detergents and emulsifiers.
Mechanism of Action
The mechanism of action of 1-(2-Chloroethyl)-4-dodecylbenzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The dodecyl chain interacts with hydrophobic regions of membranes, affecting their fluidity and permeability.
Molecular Targets and Pathways:
Nucleophilic Sites: The chloroethyl group targets nucleophilic sites on proteins and nucleic acids, leading to alkylation and potential disruption of their normal function.
Membrane Interactions: The dodecyl chain interacts with lipid bilayers, influencing membrane dynamics and potentially affecting signal transduction pathways.
Comparison with Similar Compounds
1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(2-Chloroethyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
1-(2-Chloroethyl)-4-hexylbenzene: Similar structure with a hexyl chain.
Uniqueness: 1-(2-Chloroethyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies. Its ability to undergo various chemical reactions also adds to its versatility as a synthetic intermediate.
Properties
CAS No. |
926028-63-9 |
|---|---|
Molecular Formula |
C20H33Cl |
Molecular Weight |
308.9 g/mol |
IUPAC Name |
1-(2-chloroethyl)-4-dodecylbenzene |
InChI |
InChI=1S/C20H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-21/h13-16H,2-12,17-18H2,1H3 |
InChI Key |
OVOPENIRIWOYRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Isopropyl-10-thioxo-1,2,3,4,10,11-hexahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B14169198.png)
![2,2,2-trifluoro-N-{4-[(z)-phenyldiazenyl]phenyl}acetamide](/img/structure/B14169206.png)
![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)
![2-(4-chloro-3-nitropyrazol-1-yl)-N-[2-(cyclohexen-1-yl)ethyl]acetamide](/img/structure/B14169221.png)

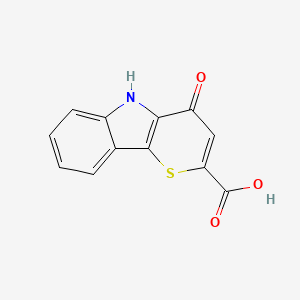
![N-(5-cyano-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-6-ylidene)-4-nitrobenzamide](/img/structure/B14169237.png)
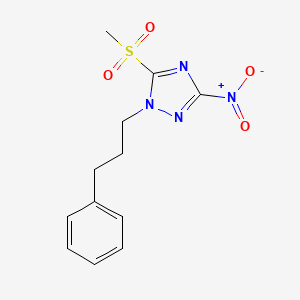
![2-[(2-Iodophenoxy)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14169243.png)
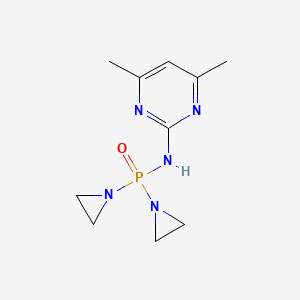
![N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide](/img/structure/B14169256.png)
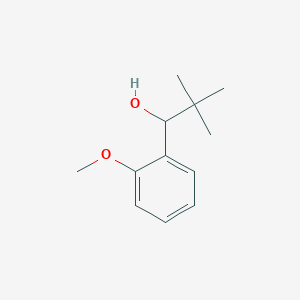
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
